molecular formula C23H21FN4O6S2 B2457266 N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 833437-69-7

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2457266
CAS No.: 833437-69-7
M. Wt: 532.56
InChI Key: DYICMPAIOITQJM-UHFFFAOYSA-N
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Description

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H21FN4O6S2 and its molecular weight is 532.56. The purity is usually 95%.
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Biological Activity

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C22H19FN4O6S2C_{22}H_{19}FN_{4}O_{6}S_{2}, with a molecular weight of approximately 518.53 g/mol. The compound features a complex structure that includes a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including:

  • Antioxidant properties : The compound has shown potential in reducing oxidative stress through free radical scavenging activities.
  • Anti-inflammatory effects : It may inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
  • Anticancer activity : Pyrazole derivatives have been reported to demonstrate cytotoxic effects on cancer cell lines.

Antioxidant and Anti-inflammatory Properties

A study utilizing molecular docking simulations found that related compounds exhibited excellent antioxidant and anti-inflammatory properties. These findings suggest that this compound might similarly act on these pathways by modulating the activity of specific enzymes involved in inflammation and oxidative stress responses .

Anticancer Activity

Compounds with similar structures have been evaluated for their anticancer properties. For instance, studies have documented significant cytotoxic effects against various cancer cell lines, indicating that the presence of both the sulfonamide and pyrazole groups enhances antitumor activity . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study 1: In Vivo Anti-inflammatory Effects

In a recent study, related pyrazole compounds were tested in vivo for their anti-inflammatory effects. The results demonstrated a marked reduction in inflammation markers compared to control groups. Specifically, compounds with similar functional groups showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of pyrazole derivatives against breast cancer cell lines. The study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cancer progression .

Data Tables

Activity IC50 Value (μM) Reference
Anti-inflammatory54.65
Anticancer (breast)5.40
AntioxidantNot specified

Properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O6S2/c1-2-35(31,32)26-19-10-6-16(7-11-19)22-15-23(17-4-3-5-20(14-17)28(29)30)27(25-22)36(33,34)21-12-8-18(24)9-13-21/h3-14,23,26H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYICMPAIOITQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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